5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline
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Overview
Description
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is an organic compound that features a methoxy group and a triazole ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 5-methoxyaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the triazole ring . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Methoxy group oxidation can yield 5-methoxy-2-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: Reduction of the triazole ring can produce 5-methoxy-2-(1,2-dihydro-1H-1,2,4-triazol-1-yl)aniline.
Substitution: Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups onto the aniline core.
Scientific Research Applications
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used as a building block for the synthesis of coordination polymers and other advanced materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce the triazole moiety into various chemical structures.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens. By binding to the active site of the enzyme, the compound can prevent the conversion of androgens to estrogens, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring attached to a benzoic acid core and has similar applications in medicinal chemistry.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential anticancer properties.
Uniqueness
5-methoxy-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy group and the triazole ring provides a distinct set of properties that can be leveraged in various applications .
Properties
CAS No. |
1556731-30-6 |
---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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